molecular formula C23H19N5O B10929891 1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929891
M. Wt: 381.4 g/mol
InChI Key: LVXNOJFZXGHJPA-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(2-CYANOPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 1-BENZYL-N~4~-(2-CYANOPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrazolo[3,4-b]pyridine core.

    Addition of the Cyanophenyl Group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrazolo[3,4-b]pyridine.

    Final Functionalization:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-BENZYL-N~4~-(2-CYANOPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, potentially altering its properties.

    Coupling Reactions: Reactions such as the Suzuki-Miyaura coupling can be used to introduce various aryl or alkyl groups into the molecule.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZYL-N~4~-(2-CYANOPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving its molecular targets.

    Industrial Applications: The compound’s properties may make it useful in various industrial processes, such as catalysis or as a component in specialized coatings.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(2-CYANOPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-BENZYL-N~4~-(2-CYANOPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.

    Benzylated Heterocycles: Compounds with a benzyl group attached to a heterocyclic core can have similar properties but may differ in their specific applications.

    Cyanophenyl Derivatives: These compounds contain a cyanophenyl group and can be used in similar applications, but their overall properties may differ due to variations in the rest of the molecule.

Properties

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

1-benzyl-N-(2-cyanophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H19N5O/c1-15-12-19(23(29)26-20-11-7-6-10-18(20)13-24)21-16(2)27-28(22(21)25-15)14-17-8-4-3-5-9-17/h3-12H,14H2,1-2H3,(H,26,29)

InChI Key

LVXNOJFZXGHJPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4C#N

Origin of Product

United States

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